Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-

Übersicht

Beschreibung

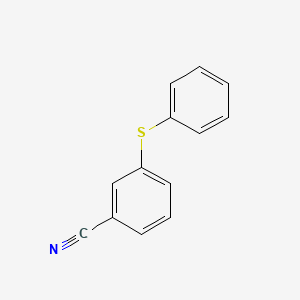

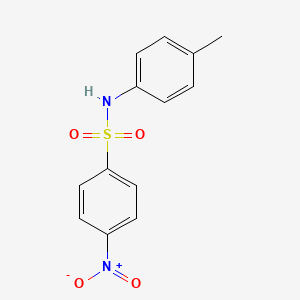

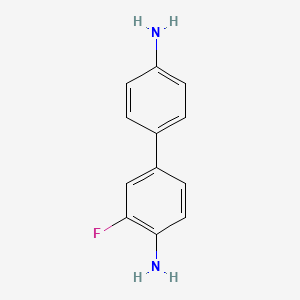

“Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-” is a chemical compound with the molecular formula C13H13NO2S . It has an average mass of 247.313 Da and a monoisotopic mass of 247.066696 Da . The compound is also known by other names such as N-(4-Methylphenyl)benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N-(4-methylphenyl)-4-nitro-” can be represented by the InChI code: 1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 .Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 118-120°C .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

- Benzenesulfonamide derivatives, including those with nitro-substitutions, exhibit unique structural features and molecular interactions. The structure of one such compound, 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, showcases characteristic benzenesulfonamide features with twisted N-phenyl rings relative to the benzene ring of the phenylsulfonamide group. This compound forms dimers via hydrogen bonds in its crystal structure (Główka, Olubek, & Olczak, 1995).

Chemical Synthesis and Transformations

- Polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride are key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

- A novel route for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamides has been developed, demonstrating practical chemoselective and functional group compatibility. This method is crucial for the preparation of intermediates in the synthesis of benzimidazoles and quinoxaline derivatives (Yu et al., 2022).

Crystallography and Molecular Docking

- The crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide reveals intricate molecular details, contributing to an understanding of its interactions and potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

- In the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and related compounds, the formation of supramolecular architectures is observed, controlled by intermolecular interactions such as hydrogen bonds and C-H⋯πaryl interactions (Rodrigues et al., 2015).

Synthesis and Antimicrobial Activity

- The synthesis and study of certain benzenesulfonamide derivatives reveal their antimicrobial activity against various bacterial species, highlighting their potential in medicinal chemistry (Patel et al., 2011).

Photooxidation Studies

- Research on the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide and similar compounds to nitroso- and nitro-products illuminates the pathways and stability of these transformations under specific conditions (Miller & Crosby, 1983).

Safety and Hazards

Wirkmechanismus

Target of Action

N-(4-methylphenyl)-4-nitrobenzenesulfonamide, also known as Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- or 4-Nitro-N-p-tolyl-benzenesulfonamide, is a sulfonamide compound. Sulfonamides are known to have a wide range of targets, depending on their specific structure . .

Mode of Action

Sulfonamides generally act by inhibiting enzymes that are essential for the survival of the target organism

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, an essential nutrient for many organisms, by inhibiting the enzyme dihydropteroate synthase .

Result of Action

The general effect of sulfonamides is to inhibit the growth of the target organism by interfering with essential biochemical processes .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-2-4-11(5-3-10)14-20(18,19)13-8-6-12(7-9-13)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKDMQMBJADFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303615 | |

| Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109845-76-3 | |

| Record name | Benzenesulfonamide, N-(4-methylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedioic acid, [10-[(2-methyl-1-oxo-2-propenyl)oxy]decyl]-](/img/structure/B3045486.png)

![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)